molecular formula C11H18O B120996 (1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene CAS No. 152562-90-8

(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene

Cat. No.: B120996
CAS No.: 152562-90-8
M. Wt: 166.26 g/mol
InChI Key: NOADFSKYNHRDQR-GARJFASQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[321]oct-3-ene is a bicyclic organic compound with a unique structure that includes an oxygen atom within the bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene can be achieved through several methods. One common approach involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and substituted bicyclic compounds. These products can be further utilized in various synthetic applications .

Scientific Research Applications

(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene is unique due to the presence of the oxygen atom within its bicyclic ring system, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

152562-90-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene

InChI

InChI=1S/C11H18O/c1-8(2)11-5-4-9(3)10(6-11)7-12-11/h4-5,8-10H,6-7H2,1-3H3/t9-,10-,11+/m0/s1

InChI Key

NOADFSKYNHRDQR-GARJFASQSA-N

Isomeric SMILES

C[C@H]1C=C[C@@]2(C[C@H]1CO2)C(C)C

SMILES

CC1C=CC2(CC1CO2)C(C)C

Canonical SMILES

CC1C=CC2(CC1CO2)C(C)C

Synonyms

6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)

Origin of Product

United States

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